molecular formula C6H10O5 B041925 Dimethyl diglycolate-d4

Dimethyl diglycolate-d4

Cat. No.: B041925
M. Wt: 166.16 g/mol
InChI Key: KUCRTUQUAYLJDC-KHORGVISSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl fumarate (DMF) is an oral disease-modifying therapy (DMT) approved by the FDA for relapsing-remitting multiple sclerosis (RRMS). It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway, reducing oxidative stress and inflammation, and promotes Th2-mediated immune responses, offering neuroprotective effects . Clinical trials demonstrate that DMF reduces annualized relapse rates (ARR) by approximately 50% and suppresses subclinical disease activity observed via MRI . Its convenience as an oral therapy has improved patient adherence compared to injectable first-generation DMTs like interferon beta-1a (IFNβ-1a) .

Properties

Molecular Formula

C6H10O5

Molecular Weight

166.16 g/mol

IUPAC Name

methyl 2,2-dideuterio-2-(1,1-dideuterio-2-methoxy-2-oxoethoxy)acetate

InChI

InChI=1S/C6H10O5/c1-9-5(7)3-11-4-6(8)10-2/h3-4H2,1-2H3/i3D2,4D2

InChI Key

KUCRTUQUAYLJDC-KHORGVISSA-N

Isomeric SMILES

[2H]C([2H])(C(=O)OC)OC([2H])([2H])C(=O)OC

Canonical SMILES

COC(=O)COCC(=O)OC

Synonyms

Dimethyl Oxydiacetate-d4;  Acetic Acid, Oxydi-dimethyl Ester (8CI)-d4;  Diglycolic Acid, Dimethyl Ester (6CI,7CI)-d4;  Dimethyl 2,2’-Oxybisacetate-d4;  Dimethyl 2,2’-Oxydiacetate-d4; _x000B_2,2’-Oxybisacetic Acid-d4

Origin of Product

United States

Chemical Reactions Analysis

Deuteration Reaction

The deuteration of dimethyl diglycolate involves isotopic exchange under basic conditions:

  • Reagents : Dimethyl diglycolate (23.0 g, 141.93 mmol), MeOD (deuterated methanol), sodium metal (1.3 g).

  • Conditions : Reaction conducted under nitrogen at ambient temperature for 7 days.

  • Mechanism : Base-catalyzed H/D exchange at α-positions to carbonyl groups.

  • Outcome :

    • Yield: 55.5% (13 g).

    • Isotopic purity: 88.5% D, confirmed via ¹H NMR (residual proton integration at δ 4.17 ppm) .

Key Data

ParameterValue
Reaction time7 days
TemperatureAmbient
Isotopic enrichment88.5% D
PurificationDichloromethane extraction, MgSO₄ drying

Reduction to Diethylene Glycol-d8

DMDG-d4 serves as a precursor for deuterated polyethers:

  • Reagents : DMDG-d4 (16.2 g, 97.56 mmol), LiAlD₄ (8.0 g, 195.12 mmol).

  • Conditions : Reflux in dry tetrahydrofuran (THF) under nitrogen, followed by HCl quenching.

  • Product : Diethylene glycol-d8 (2.5 g, 22.0 mmol) .

  • Confirmation :

    • ²H NMR : δ 3.11 ppm (methylene-D).

    • ¹³C NMR : δ 60.7–73.0 ppm (deuterated ethylene oxide carbons) .

Benzylation and Tosylation

Functionalization for protected intermediates:

  • Benzylation :

    • Reagents : Diethylene glycol-d8, Ag₂O (7.62 g, 33.0 mmol), benzyl bromide (4.2 g, 4.0 mmol).

    • Conditions : Stirred in dichloromethane (DCM) for 1 h.

    • Yield : 80% (3.6 g) .

  • Tosylation :

    • Reagents : Benzylated intermediate, para-toluenesulfonyl chloride (3.72 g, 19.59 mmol), triethylamine.

    • Conditions : RT, overnight in DCM.

    • Yield : 88% (6.2 g) .

Hydrogenolysis to Tetraethylene Glycol-d16

Final deprotection step:

  • Reagents : Benzyl-protected intermediate (3.25 g, 8.32 mmol), Pd/C catalyst (10% w/w), H₂ gas.

  • Conditions : Hydrogenation at RT for 2 h.

  • Yield : 99% (1.86 g) .

  • Verification :

    • ²H NMR : δ 3.60 ppm (methylene-D).

    • ¹H NMR : Residual protons at δ 3.57–3.64 ppm .

Comparison of Methods

ParameterAcid-Catalyzed Thionyl Chloride
CatalystH₂SO₄SOCl₂
Reaction time48 hOvernight (~12 h)
Yield84.7%100%
PurityColorless liquidCrystalline solid

Comparison with Similar Compounds

Comparison with Similar Compounds

Clinical Efficacy: DMF vs. IFNβ-1a

A retrospective cohort study (n=316 RRMS patients) compared DMF (n=218) and IFNβ-1a (n=98) over 15 months. Key findings include:

Outcome Metric DMF Group IFNβ-1a Group Adjusted Odds Ratio (95% CI)
Clinical Relapse Rate 24.5% 9.6% 0.41 (0.21–0.80)
New MRI Lesions 28.6% 8.7% 0.28 (0.13–0.62)
NEDA-3 Status at 15 Months 79.9% 51.1% 3.16 (1.76–5.68)
  • NEDA-3 (No Evidence of Disease Activity): Combines absence of relapses, disability progression, and new MRI lesions. DMF showed superior NEDA-3 rates, attributed to its dual anti-inflammatory and neuroprotective mechanisms .
  • Sensitivity Analyses : Subgroup analyses (e.g., patients switching due to disease activity or recent relapses) confirmed DMF’s consistent advantage .

Mechanistic Differences

  • DMF: Modulates Nrf2 and shifts T-cell responses toward anti-inflammatory Th2/regulatory phenotypes .
  • IFNβ-1a : Enhances anti-inflammatory cytokine production (e.g., IL-10) and reduces blood-brain barrier permeability .

Long-Term Outcomes

  • Real-World Data : Studies report 27–28% of DMF-treated patients maintain NEDA-3 at 2 years, compared to 27% for IFNβ-1a . However, the cohort study’s 15-month NEDA-3 rates (80% vs. 51%) suggest short-term superiority of DMF .

Q & A

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing dimethyl diglycolate-d4 with high deuterium labeling efficiency?

  • Answer : Synthesis requires precise control of reaction conditions (e.g., solvent purity, temperature, and stoichiometric ratios) to minimize proton-deuterium exchange. Use anhydrous solvents and deuterated reagents to enhance isotopic retention. Characterization via 1H^1H-NMR should show near-complete suppression of proton signals, while 2H^2H-NMR or mass spectrometry (MS) quantifies isotopic purity (>98% recommended). Cross-validate results using tandem MS to detect residual protonated impurities .

Q. Which analytical techniques are most reliable for assessing the purity and isotopic distribution of this compound?

  • Answer : Combine HPLC with UV detection (for non-deuterated impurities) and high-resolution MS for isotopic profiling. Gas chromatography-MS (GC-MS) is optimal for volatile derivatives, while 13C^{13}C-NMR confirms structural integrity. For quantitative deuterium distribution, isotope ratio mass spectrometry (IRMS) provides sub-0.1% precision. Always include internal standards (e.g., deuterated analogs) to calibrate instrumental drift .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. MS) when characterizing this compound?

  • Answer : Discrepancies often arise from solvent interference, isotopic scrambling, or matrix effects. For NMR-MS conflicts:

  • Re-run NMR in deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks.
  • Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.
  • For MS, employ soft ionization (APCI or ESI) to reduce fragmentation artifacts.
  • Statistically analyze batch-to-batch variability using ANOVA to identify systemic errors .

Q. What experimental designs mitigate isotopic effects in kinetic studies using this compound as a tracer?

  • Answer :

  • Control Experiments : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions.
  • Isotope Entropy Correction : Adjust Arrhenius parameters using computational models (e.g., DFT) to account for zero-point energy differences.
  • Sampling Frequency : Use quench-flow systems for sub-second time resolution to capture early kinetic phases.
  • Data Normalization : Apply kinetic isotope effect (KIE) correction factors derived from control runs .

Q. How should researchers optimize reaction conditions for this compound in multi-step catalytic processes?

  • Answer : Employ design of experiments (DoE) frameworks:

  • Screening : Use Plackett-Burman designs to identify critical variables (e.g., catalyst loading, pH).
  • Optimization : Apply response surface methodology (RSM) to maximize deuterium retention and yield.
  • Validation : Replicate top-performing conditions in triplicate and analyze via LC-MS/MS. Report confidence intervals for reproducibility .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

TechniquePurposeCritical ParametersReference
2H^2H-NMRQuantify deuterium incorporation500 MHz+, 128+ scans, 0.01 ppm resolution
HRMSIsotopic distributionResolving power >60,000, ESI+ mode
GC-MSVolatile impurity detectionDB-5MS column, 70 eV ionization

Table 2 : Common Pitfalls in Deuterated Compound Research

IssueMitigation StrategyReference
Isotopic exchangeUse aprotic solvents, inert atmosphere
Spectral overlap2D NMR, column chromatography purification
Batch variabilityStatistical process control (SPC) charts

Guidance for Data Contradiction Analysis

  • Step 1 : Replicate experiments to distinguish random vs. systematic errors.
  • Step 2 : Cross-validate using orthogonal techniques (e.g., NMR + MS + IR).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify outlier variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.